3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-2-19-9-5-3-8(4-6-9)17-11-10(15-16-17)12(18)14-7-13-11/h3-7H,2H2,1H3,(H,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEILEVVBPWXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Procedures
The synthesis of triazolopyrimidine derivatives often involves the use of 4-amino-3-mercaptotriazole as a starting material due to the presence of easily accessible nucleophilic centers, which facilitates the formation of condensed heterocyclic rings. Multicomponent reactions (MCRs) are also employed for the synthesis of functionalized triazolothiadiazines in a one-pot, one-step manner, which increases efficiency and reduces reaction time.
Synthesis of Carbamates Derived from Triazolopyrimidinones
A general procedure for synthesizing carbamates derived from 5-ethyl-3-(3-(piperidin-4-yloxy)phenyl)-3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one has been reported. The presence of a methyl or ethyl group at position 5 of the triazolopyrimidinone, along with a meta-substituted aryl ring linked at position 3 of the triazole, is crucial for anti-CHIKV activity.
Synthesis of 3-Aryl-triazolo[4,5-d]pyrimidin-7(6H)-ones
The identification of 3-aryl-triazolo[4,5-d]pyrimidin-7(6H)-ones as selective anti-CHIKV agents has led to the synthesis and evaluation of additional series of compounds. This resulted in the identification of novel derivatives that inhibit CHIKV replication in the low μM or sub-μM range.
Multicomponent Reaction Approach for Triazolothiadiazines
A one-pot multicomponent approach has been reported for the synthesis of 3-(pyrazolyl)-7\$$H\$$-triazolo[3,4-\$$b\$$]thiadiazin-3-yl)-1\$$H\$$-pyrazol-5(4\$$H\$$)-ones. This method involves the condensation of α-halocarbonyl compounds and 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole, with a third component used for preparing derivatives or variations at the hydrazinyl group. This approach is characterized by a short reaction period, higher yields, mild conditions, and a one-pot synthesis.
Synthesis Involving 1,2,3-Triazolo-4-carboxamide Derivative
Novel substitutedtriazolo[4,5-d]pyrimidine-7-one derivatives have been synthesized using 1,2,3-triazolo-4-carboxamide derivative via reaction with carbon disulfide, triethoxymethane, 4-fluorobenzaldehyde, and ethyl benzoate.
Chlorination and Condensation Reactions
Chlorination of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with POCl3 afforded 5-(2-ethoxyphenyl)-1-methyl-7-chloro-1H-pyrazolo[4,3-d]pyrimidine. This chloride derivative can then be condensed with different β-diketones/β-ketoesters to obtain new β-diketones/β-ketoesters. These β-diketones/β-ketoesters can be further condensed with o-phenylenediamine (o-PDA) to yield biologically active 3H-1,5-benzodiazepines.
General Procedure for Chlorination
- To 5-[2-ethoxyphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrimidin-7-one (3.12g, 0.01mol) in CCl4 (50 mL) in a two neck round bottom flask, add POCl3 (10 mL, excess) drop wise at 0°C.
- Heat the reaction mixture on a water bath for 20 hours, monitoring through TLC.
- Remove unreacted POCl3 under reduced pressure after completion.
- Pour the reaction mass into ice and extract with chloroform (2x 50mL).
- Separate and evaporate the chloroform layer to yield a colorless solid.
- Purify the product by column chromatography on silica gel using pet ether: ethyl acetate (50:50) as eluent and crystallize from methanol.
- Check the purity of the compound through TLC using ethyl acetate: acetone (8:2) system as the mobile phase.
General Procedure for Synthesis of 3-[5-(2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d] pyrimidin-7-yl-]-1,3-dimethyl1,3-diphenyl/1-phenyl,3-methyl/1-methyl,3-ethoxy/ 1,3-diethoxy propane-1,3-dione
- Place sodium methoxide (0.54g, 0.01mol) and β-diketones/β-ketoesters (0.01mol) in a dry round bottom flask and stir for one hour on a magnetic stirrer at 50°C until a creamy mass is obtained.
- Add the chloride derivative (3.19g, 0.01mol), followed by dry toluene as solvent to effect proper stirring of the reaction mass.
- Heat the reaction mixture for six hours at 80°C with stirring, monitoring the progress through TLC.
- Cool the reaction mixture and remove toluene after the reaction is complete.
- Extract the reaction mixture using chloroform (2x50mL) and wash with water to remove the salt.
- Dry the chloroform layer using anhydrous sodium sulphate.
- Evaporate chloroform to get solid compound.
- Purify the product by column chromatography on silica gel using pet. ether: ethyl acetate (50:50) as eluent and crystallize with ethyl acetate and acetone mixture.
- Check the purity of the compound through TLC using 7:2:1 (benzene: ethanol: ammonia) upper layer as the mobile phase.
Chemical Reactions Analysis
3-(4-Ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyrimidine derivatives.
Substitution: The ethoxyphenyl group can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents, leading to the formation of substituted derivatives
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antitumor Activity : Research indicates that derivatives of triazolopyrimidines, including this compound, show promising antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range .
- Antibacterial and Antifungal Properties : Compounds with similar triazolopyrimidine structures have been reported to possess antibacterial activities. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in pathogens .
- Induction of Apoptosis : Some triazolopyrimidine derivatives can induce apoptosis in tumor cells through mechanisms involving DNA cleavage and cell cycle arrest. This property is crucial for developing anticancer therapies .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Antitumor Activity :
- Antimicrobial Activity :
- Synthesis and Characterization :
Data Table: Biological Activities of Triazolopyrimidine Derivatives
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at position 3 of the triazolopyrimidine core. Key comparisons include:
Substituent Variations and Physicochemical Properties
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing resonance stabilization compared to electron-withdrawing substituents like bromine or chlorine. This affects reactivity in electrophilic substitution reactions .
- Solubility : Methoxy and ethoxy substituents improve aqueous solubility compared to halogens, as seen in the methoxy analog’s commercial availability in milligram quantities .
Biological Activity
3-(4-Ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and substitution processes. The compound can be synthesized through the reaction of appropriate phenolic and triazole precursors under controlled conditions. Detailed methods can be found in various studies focused on similar triazole derivatives .
Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Results demonstrated IC50 values indicating potent cytotoxic effects. For example, compounds with similar structures showed IC50 values ranging from 45 to 97 nM against MCF-7 cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation. Some studies suggest that these compounds may inhibit aromatase activity and induce apoptosis in cancer cells .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Aromatase Inhibition |
| Similar Derivative | HCT116 | 45-97 | Apoptosis Induction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Studies have shown that derivatives of triazolo compounds demonstrate significant antibacterial activity against various pathogens. For example, a related compound showed efficacy against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) in the low micromolar range .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Related Compound | Escherichia coli | TBD |
Case Studies
Several case studies have highlighted the biological activities of triazolo derivatives:
- In Vivo Studies : In animal models, compounds similar to this compound have shown reduced tumor growth when administered alongside conventional chemotherapy agents.
- Combination Therapies : Research suggests that these compounds can enhance the efficacy of existing anticancer drugs by targeting multiple pathways involved in tumor progression .
Q & A
What are the optimized synthetic routes for 3-(4-ethoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one?
The synthesis typically involves heterocyclization of 5-amino-1,2,3-triazole-4-carboxamide derivatives. A key step is the reaction of 5-amino-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide with carbon disulfide in alkaline conditions to form the triazolopyrimidine core . Alkylation or glycosylation can introduce substituents at the 5-position. For example, ethyl iodide in alkaline media yields 5-(ethylthio) derivatives (74% yield), while glucosyl bromide under KOH catalysis forms thioglycosides (77% yield) . Purification often employs column chromatography, and yields are improved by optimizing reaction time, temperature, and solvent polarity (e.g., dichloromethane/TFA mixtures for deprotection) .
How can structural modifications enhance the compound’s biological activity?
Modifications at the 3- and 5-positions significantly influence bioactivity. For instance:
- 3-Position : Lipophilic groups (e.g., 2-chlorobenzyl) enhance adenosine A1 receptor affinity (Ki < 50 nM) .
- 5-Position : Thioglycosides or hydrazinyl sugar derivatives improve anticancer activity against MCF-7 cells by enhancing cellular uptake .
- 7-Position : Cycloalkylamino or aralkylamino substituents increase selectivity for antiviral targets like Chikungunya virus .
Methodologies include nucleophilic substitution (e.g., replacing chloro groups with amines) and click chemistry for triazole formation .
What analytical techniques validate the compound’s purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent integration. For example, carbonyl signals appear at ~162 ppm (C=O), and aromatic protons resonate between 6.8–7.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₇H₁₈BrN₅O₆S at 500.32 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
How do structure-activity relationship (SAR) studies guide receptor-targeted design?
SAR studies reveal:
- A1 Adenosine Receptors : 2-Chlorobenzyl at the 3-position and cyclohexylamino at the 7-position maximize affinity (Ki < 50 nM). Phenethyl groups reduce activity by 30% compared to benzyl .
- Antiviral Targets : Electron-withdrawing groups (e.g., fluoro) at the 4-ethoxyphenyl moiety improve inhibition of Chikungunya virus replication (EC₅₀ = 2.1 µM) .
Docking simulations and radioligand binding assays (e.g., using [³H]DPCPX) are critical for validating SAR hypotheses .
What methodologies assess in vitro bioactivity against cancer or viral models?
- Anticancer Assays : MTT assays on MCF-7/A-549 cells (IC₅₀ = 8–15 µM) .
- Antiviral Screening : Plaque reduction assays for Chikungunya virus (strain LR2006-OPY1) in Vero cells, measuring EC₅₀ via RT-qPCR .
Dose-response curves and cytotoxicity indices (CC₅₀/EC₅₀) ensure selectivity .
What strategies improve aqueous solubility for in vivo studies?
- Glycosylation : Adding hydrophilic sugar moieties (e.g., D-galactose) increases solubility by 40% .
- Salt Formation : Hydrochloride salts of amine derivatives enhance bioavailability .
- Nanoformulation : Liposomal encapsulation reduces aggregation in PBS (pH 7.4) .
How stable is the compound under physiological conditions?
Stability studies in PBS (pH 7.4, 37°C) show:
- Hydrolysis : The triazolopyrimidine core remains intact for >24 hours, but 4-ethoxyphenyl groups undergo slow oxidative degradation .
- Photostability : Protected from UV light to prevent dimerization (monitored via HPLC) .
What mechanisms explain its antiviral activity?
The compound inhibits Chikungunya virus replication by:
- Targeting nsP2 Protease : Binding to the catalytic site (Kd = 1.8 µM), disrupting polyprotein processing .
- Suppressing RNA Synthesis : Reducing viral RNA levels by 90% at 10 µM (RT-qPCR data) .
How is purity quantified for pharmacological use?
- Elemental Analysis : Matches calculated C/H/N ratios (e.g., C: 40.81%, H: 3.63%, N: 14.00% for C₁₇H₁₈BrN₅O₆S) .
- Melting Point : Sharp melting points (e.g., 215–217°C) indicate homogeneity .
How should researchers resolve contradictions in bioactivity data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
